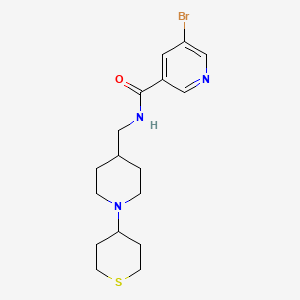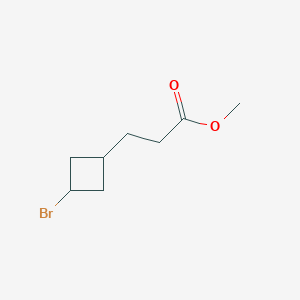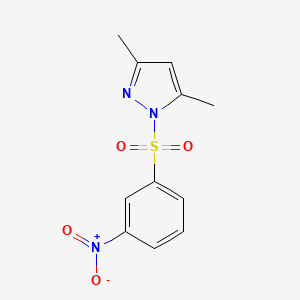
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPPC is a pyrazole derivative that has shown promising results in various biological assays, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate involves the inhibition of key enzymes and receptors in biological systems. For example, (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been shown to inhibit acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been found to have a range of biochemical and physiological effects in biological systems. For example, it has been shown to possess significant antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of certain diseases such as cancer and cardiovascular disease. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has several advantages as a research tool, including its ability to selectively bind to certain enzymes and receptors in biological systems. It also possesses a range of biochemical and physiological effects that make it a valuable tool for studying various diseases and biological processes. However, there are also some limitations to the use of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate's ability to selectively bind to certain enzymes and receptors in biological systems makes it a promising candidate for the development of new drugs and treatments. Another area of interest is the development of new synthesis methods for (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate that are more efficient and cost-effective than current methods. Finally, there is a need for further research on the safety and toxicity of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process that involves the reaction of 4-formyl-2-methoxyphenylhydrazine with ethyl cyanoacetate, followed by cyclization with phenylhydrazine and subsequent esterification with 4-chlorobutyric acid. The final product is obtained through the reaction of the resulting intermediate with phosphorus oxychloride and triethylamine.
Applications De Recherche Scientifique
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been widely used in scientific research due to its ability to selectively bind to certain receptors and enzymes in biological systems. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to possess significant antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Propriétés
IUPAC Name |
(4-formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-19-12-15(14-25)8-9-18(19)28-21(26)17-13-24(11-5-10-22)23-20(17)16-6-3-2-4-7-16/h2-4,6-9,12-14H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOGLNXQEQOXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)


![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)




![N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide](/img/structure/B2740241.png)